molecular formula C28H28O4Ti B1596019 Phenol, methyl-, titanium(4+) salt CAS No. 28503-70-0

Phenol, methyl-, titanium(4+) salt

Cat. No. B1596019
CAS RN: 28503-70-0
M. Wt: 476.4 g/mol
InChI Key: RLMZHOIDXMRYMJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, methyl-, titanium(4+) salt, also known as Cresol, titanium(4+) salt; Tolyl titanate(IV) Tetracresyltitanate , is a compound that has been used in various applications. It is a type of organic compound that contains a benzene ring bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H28O4Ti . The structure of phenols can be analyzed based on the combination and extension of three common fragments containing phenol, phenylpropanoid, and benzoyl .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols occur in either the form of colorless liquids or white solids at room temperature and can be highly toxic and caustic in nature . They have a higher boiling point compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Catalytic Polymerization

Titanium complexes with specific ligands, such as Phenol, methyl-, titanium(4+) salt, have demonstrated significant utility in catalyzing living polymerization processes. For example, titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands have been synthesized and applied in living ethylene polymerization to produce high molecular weight polyethylenes with extremely narrow polydispersities, showcasing very high activities comparable to known catalysts at high polymerization temperatures (Mitani et al., 2002). Such complexes have been used for synthesizing unique block copolymers, indicating the versatility and effectiveness of titanium(4+) salt derivatives in polymer science.

Photocatalytic Degradation

The modification of titanium dioxide (TiO2) with various compounds, including this compound, has been explored to enhance photocatalytic activities, particularly for the degradation of organic pollutants found in water streams. Immobilized titanium dioxide photocatalysts have shown promising applications in degrading model organic contaminants like phenol, suggesting its potential for water treatment and purification processes (Antoniou & Dionysiou, 2007). These advancements highlight the compound's role in addressing environmental challenges, such as the purification of spacecraft wastewater streams and potentially broader water treatment applications.

Mechanism of Action

Target of Action

Phenolic compounds, which include 2-methylphenolate, are known to interact with various proteins and enzymes in biological systems . They can bind to these targets and modulate their activity, leading to various physiological effects.

Mode of Action

Phenolic compounds are known for their antioxidant properties They can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress and inflammation . They can modulate the activity of enzymes involved in these pathways, leading to downstream effects such as reduced inflammation and protection against oxidative damage.

Pharmacokinetics

Phenolic compounds are generally known to have low oral bioavailability due to partial intestinal absorption, exhaustive metabolism, and elimination through the abc transporters . The presence of methyl groups is shown to increase the intestinal metabolic stability and absorption of polyphenols .

Result of Action

Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing free radicals and preventing oxidative damage to cells and tissues . They can also modulate the activity of various enzymes, leading to changes in cellular signaling pathways and physiological responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methylphenolate;titanium(4+). Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and reactivity For instance, certain environmental conditions might enhance the compound’s antioxidant properties, while others might decrease its stability or reactivity

Safety and Hazards

Phenol, methyl-, titanium(4+) salt is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methylphenolate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-4-2-3-5-7(6)8;/h4*2-5,8H,1H3;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZHOIDXMRYMJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1319-77-3 (Parent)
Record name Phenol, methyl-, titanium(4+) salt (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30951192
Record name Titanium(4+) tetrakis(2-methylphenolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28503-70-0
Record name Phenol, methyl-, titanium(4+) salt (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methyl-, titanium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium(4+) tetrakis(2-methylphenolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Titanium(4+) cresolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, methyl-, titanium(4+) salt
Reactant of Route 2
Phenol, methyl-, titanium(4+) salt
Reactant of Route 3
Phenol, methyl-, titanium(4+) salt
Reactant of Route 4
Phenol, methyl-, titanium(4+) salt
Reactant of Route 5
Phenol, methyl-, titanium(4+) salt
Reactant of Route 6
Phenol, methyl-, titanium(4+) salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.